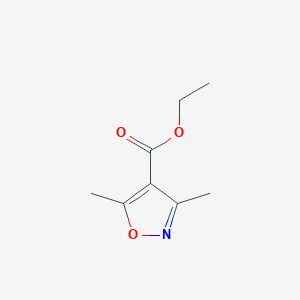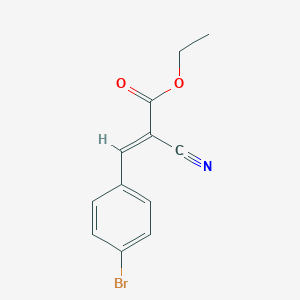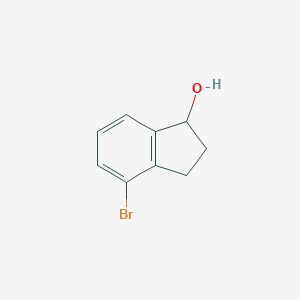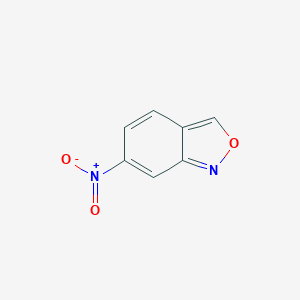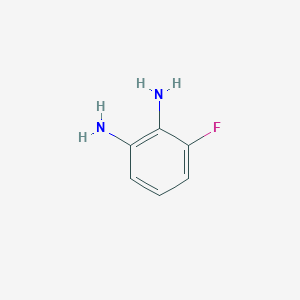
2-Benzoyl-1-methylisoquinoline-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Delmetacin can be synthesized through a multi-step process involving the acylation of indole derivatives. The key steps include:
Acylation: The indole nucleus is acylated using benzoyl chloride in the presence of a base such as pyridine.
Methylation: The resulting product is then methylated using methyl iodide.
Carboxylation: Finally, the methylated product undergoes carboxylation to yield Delmetacin.
Industrial Production Methods: Industrial production of Delmetacin involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Solvents like dimethyl sulfoxide (DMSO) are often used to dissolve the reactants, and the reactions are carried out under controlled temperatures and pressures .
Types of Reactions:
Oxidation: Delmetacin can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: Delmetacin can participate in substitution reactions, especially at the indole nucleus.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the acyl group.
Substitution: Halogenated derivatives of Delmetacin.
Scientific Research Applications
Delmetacin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of indole derivatives in various chemical reactions.
Biology: Investigated for its effects on cellular signaling pathways, particularly those involving the CXCR1 receptor.
Medicine: Explored for its potential therapeutic effects in treating inflammatory conditions and pain management.
Industry: Utilized in the development of new non-steroidal anti-inflammatory drugs (NSAIDs) and as a reference compound in quality control processes
Mechanism of Action
Delmetacin exerts its effects primarily through the inhibition of the CXC chemokine receptor CXCR1. By binding to this receptor, it prevents the activation of downstream signaling pathways that lead to inflammation and pain. This mechanism is similar to other NSAIDs, which inhibit the production of prostaglandins, but Delmetacin’s specificity for CXCR1 makes it unique .
Comparison with Similar Compounds
Indomethacin: Another NSAID with a similar indole-acetic acid structure but a broader range of targets, including cyclooxygenase enzymes.
Diclofenac: A widely used NSAID with a different chemical structure but similar anti-inflammatory and analgesic properties.
Ibuprofen: A commonly used NSAID with a propionic acid structure, differing significantly from Delmetacin’s indole-acetic acid structure.
Uniqueness: Delmetacin’s uniqueness lies in its specific inhibition of the CXCR1 receptor, which distinguishes it from other NSAIDs that primarily target cyclooxygenase enzymes. This specificity may offer advantages in terms of reduced side effects and targeted therapeutic effects .
Properties
CAS No. |
16576-32-2 |
|---|---|
Molecular Formula |
C18H14N2O |
Molecular Weight |
274.3 g/mol |
IUPAC Name |
2-benzoyl-1-methylisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C18H14N2O/c1-18(13-19)16-10-6-5-7-14(16)11-12-20(18)17(21)15-8-3-2-4-9-15/h2-12H,1H3 |
InChI Key |
IJAOQGGVUPPNCL-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2C=CN1C(=O)C3=CC=CC=C3)C#N |
Canonical SMILES |
CC1(C2=CC=CC=C2C=CN1C(=O)C3=CC=CC=C3)C#N |
Synonyms |
2-Benzoyl-1,2-dihydro-1-methyl-1-isoquinolinecarbonitrile |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



